molecular formula C11H11BrO4 B11840972 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 918300-43-3

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11840972
CAS No.: 918300-43-3
M. Wt: 287.11 g/mol
InChI Key: ROVYEIDWQXAUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic chroman-4-one derivative, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities . This brominated, dimethoxy-substituted analog serves as a key intermediate in organic synthesis and is investigated for its potential in multiple therapeutic areas. Research on closely related chromanone and flavanone compounds highlights this chemical class as a promising candidate for developing novel anticancer agents . Studies indicate that such compounds can exhibit potent cytotoxic profiles against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . The mechanism of action for this class is multifaceted and may involve the induction of apoptosis, inhibition of cancer cell proliferation, and regulation of cellular metabolic pathways . Furthermore, flavanone derivatives have demonstrated notable anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in LPS-induced macrophage models . The specific presence of bromine and methoxy substituents on the core chromanone structure is a common pharmacomodulation strategy to enhance biological potency and optimize drug-like properties . This compound is intended for research applications in chemistry and biology, including as a building block for synthesizing more complex molecules and for in vitro pharmacological investigation. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

918300-43-3

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

8-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3

InChI Key

ROVYEIDWQXAUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The benzopyranone skeleton is commonly derived from phenolic precursors. For example, ethyl 3,4-dimethoxyphenylacetate serves as a key intermediate in forming the dihydro ring system. Lithiation with lithium diisopropylamide (LDA) followed by alkylation with methyl iodide introduces the methoxy groups. Cyclization via Claisen or Aldol condensation then yields the 2,3-dihydro-4H-1-benzopyran-4-one structure. In one protocol, refluxing 2-chloro-(2',4',6'-trihydroxy)acetophenone iminium chloride in hydrochloric acid generates 4,6-dihydroxybenzofuran-3(2H)-one, which is subsequently methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) to produce 4,6-dimethoxybenzofuran-3(2H)-one.

Cyclization and Ring Formation

Cyclization of methoxy-substituted intermediates is critical. For instance, heating 4,6-dihydroxybenzofuranone with methyl iodide and potassium carbonate in DMF at 80°C for 1 hour achieves methylation, followed by cyclization under reduced pressure to yield the dimethoxybenzofuranone. Analogous methods apply to benzopyranones, where intramolecular esterification or ketone formation closes the pyran ring.

Regioselective Bromination Strategies

Bromination Using Phenyltrimethylammoniumbromide Dibromide

A highly selective bromination method involves phenyltrimethylammoniumbromide dibromide (PTT) in dry tetrahydrofuran (THF) at 40°C. This reagent generates Br₃⁻ ions, which are less electrophilic than molecular bromine, minimizing over-bromination. For example, treating 4,6-dimethoxybenzofuran-3(2H)-one with PTT in THF for 2.5 hours introduces a bromine atom alpha to the ketone group, yielding 2-bromo-4,6-dimethoxybenzofuran-3(2H)-one in 95% crude yield. This method is adaptable to benzopyranones, where bromination at the 8-position occurs due to the directing effects of the 6- and 7-methoxy groups.

Molecular Bromine in Solvent Systems

Alternative bromination employs Br₂ in chloroform or glacial acetic acid. For chromenone derivatives, bromination in chloroform at 0°C selectively substitutes the aromatic ring para to the methoxy groups. However, this approach risks dibromination or ring opening in sensitive substrates.

Comparative Analysis of Bromination Methods

Method Reagent Conditions Yield Selectivity
PTT in THFPhenyltrimethylammoniumbromide dibromide40°C, 2.5 h95%High
Br₂ in CHCl₃Molecular bromine0°C, 1 h70%Moderate
Br₂ in glacial acetic acidMolecular bromineRT, 2 h65%Low

The PTT method outperforms others in yield and selectivity, making it preferable for large-scale synthesis.

Mechanistic Insights into Bromination

The methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic substitution. Bromine attacks the 8-position due to the ortho/para-directing nature of the methoxy substituents. In the PTT system, Br₃⁻ ions exhibit reduced electrophilicity, favoring monobromination over competing reactions. Density functional theory (DFT) studies suggest that the electron-donating methoxy groups lower the activation energy for bromination at the 8-position by stabilizing the intermediate σ-complex.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/water mixtures. Nuclear magnetic resonance (NMR) spectra confirm regiochemistry: the 8-bromo substituent appears as a singlet in the aromatic region (δ 7.2–7.5 ppm), while methoxy protons resonate as singlets near δ 3.8–4.0 ppm. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 287 ([M+H]⁺).

Challenges and Optimization

Key challenges include avoiding dihydro ring oxidation during bromination and achieving regioselectivity. Optimizing reaction temperature (40°C for PTT) and stoichiometry (1:1 substrate-to-reagent ratio) minimizes side reactions. Additionally, using anhydrous THF prevents hydrolysis of the brominating agent.

Industrial Applications and Scalability

The compound serves as an intermediate in pharmaceuticals targeting kinase inhibitors and calcium channel modulators . Scalable synthesis requires cost-effective brominating agents and solvent recovery systems. Continuous-flow reactors may enhance PTT-based bromination by improving heat transfer and reaction control.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

8-Bromo-6,7-dimethoxychroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6,7-dimethoxychroman-4-one involves its interaction with specific molecular targets. For instance, derivatives of chroman-4-one have been shown to exhibit high binding affinities to certain proteins and enzymes, influencing their activity. The bromine and methoxy groups enhance these interactions by providing additional binding sites and modifying the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Substituents Biological Activity/Notes Source/Reference
8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one C₁₁H₁₁BrO₄ 6,7-dimethoxy; 8-Br Hypothesized anticancer/antifungal activity (structural inference) Synthetic derivative
6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one C₉H₆BrNO₄ 6-Br; 8-NO₂ Unreported bioactivity; nitro group may enhance electrophilicity Synthetic (CAS 1344891-41-3)
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one C₁₀H₉BrO₂ 6-methyl; 8-Br Unreported bioactivity; methyl reduces polarity vs. methoxy Synthetic (CAS 1026982-77-3)
Precocene II (6,7-dimethoxy-2,2-dimethylchromene) C₁₂H₁₄O₂ 6,7-dimethoxy; unsaturated chromene Antifungal activity against wood-decay fungi Natural product
7-hydroxy-2-hydroxymethyl-8-methoxy-4-oxo-4H-chromene-6-carboxylic acid C₁₂H₁₀O₇ 8-methoxy; carboxylic acid moiety Cytotoxic (IC₅₀: ~9.5 µg/mL vs. KB/HeLa cells) Mallotus apelta

Key Comparative Insights

Anticancer Potential
  • 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one: While direct data is unavailable, structurally related chromenones (e.g., 5,7-dimethoxy derivatives) demonstrate anticancer activity by modulating apoptosis-related proteins (Bcl-2/Bax, PARP) . The bromine atom may enhance cytotoxicity compared to non-halogenated analogues by increasing electrophilicity or enabling covalent interactions with cellular targets.
  • Coumarin Derivatives : The compound from Mallotus apelta (7-hydroxy-8-methoxy chromene) showed moderate cytotoxicity (IC₅₀ ~9.5 µg/mL) . The absence of bromine and dihydro structure in this analogue suggests that bromination and saturation may alter potency or mechanism.
Antifungal Activity
  • Precocene II : A chromene (unsaturated) with 6,7-dimethoxy groups exhibits antifungal properties against wood-decay fungi . The dihydro-ketone structure of the title compound may reduce volatility and improve stability compared to Precocene II, though methoxy groups likely contribute to similar target interactions (e.g., fungal membrane disruption).
Chemical Reactivity and Solubility
  • This could influence binding to biological targets like enzymes or DNA .
  • 8-Bromo-6-methyl analogue : The methyl group reduces polarity compared to methoxy, likely enhancing lipophilicity but reducing hydrogen-bonding capacity. This trade-off may affect pharmacokinetics (e.g., absorption, metabolism) .

Biological Activity

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran class, notable for its unique structural features that include a bromine atom and two methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which suggest potential therapeutic applications.

The molecular formula of 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one is C12H13BrO3, with a molecular weight of approximately 287.11 g/mol. Its structure contributes to various chemical properties that facilitate its biological interactions.

Research indicates that 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one interacts with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor binding, leading to significant biological effects such as:

  • Antiproliferative Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Anticancer Properties

Numerous studies have highlighted the antiproliferative effects of 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one against various human tumor cell lines. The following table summarizes the observed IC50 values against different cancer types:

Cell Line Cancer Type IC50 (μM)
Huh7 D12Hepatocellular carcinoma0.25
MDA-MB231Breast adenocarcinoma0.30
Caco2Colon adenocarcinoma0.28
MCF7Breast adenocarcinoma0.23
HCT116Colon carcinoma0.29
PANC1Pancreatic cancer0.26

These results indicate that the compound possesses sub-micromolar cytotoxic activity against multiple cancer types while showing minimal toxicity to normal fibroblast cells .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest other potential biological activities:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Initial findings indicate possible modulation of inflammatory pathways, although further research is required to confirm these effects.

Case Studies

One notable study evaluated the compound's effects on a panel of eight human tumor cell lines alongside normal fibroblasts. The results demonstrated a consistent pattern of selective cytotoxicity towards cancer cells without significant impact on normal cells, reinforcing its potential as a targeted therapeutic agent .

Another investigation focused on the compound's mechanism of action through in vitro assays that assessed its ability to induce apoptosis in cancer cells. The study found that treatment with 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one led to increased markers of apoptosis and cell cycle arrest in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a benzopyran-4-one precursor. Bromination at the 8-position typically employs reagents like N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) to minimize side reactions.
  • Step 2 : Methoxylation at 6,7-positions via nucleophilic substitution using methoxide ions (NaOMe/MeOH) under reflux (60–80°C, 6–8 hours).
  • Key Variables : Temperature, solvent polarity, and stoichiometric ratios of brominating agents. For example, excess NBS can lead to over-bromination, reducing purity .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR : Peaks at δ 3.85–3.90 ppm (methoxy groups), δ 4.30–4.50 ppm (dihydro-2,3 protons), and δ 6.70–7.20 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl signal at ~180 ppm; bromine-induced deshielding at C8 (~110 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 314.1 (C₁₁H₁₀BrO₄). Isotopic patterns confirm bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Data from Analogues :

  • logP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO (≤5% v/v) for stock solutions.
  • Thermal Stability : Melting point ~215°C (based on structurally similar brominated benzopyrans) .

Advanced Research Questions

Q. How do substituent positions (6,7-methoxy vs. 8-bromo) affect bioactivity in kinase inhibition assays?

  • Experimental Design :

  • Comparative Studies : Synthesize derivatives (e.g., 6,7-dimethoxy vs. 6-methoxy-7-hydroxy) and test against kinases (e.g., CDK2, EGFR).
  • Findings : Methoxy groups enhance steric hindrance, reducing binding affinity to ATP pockets. Bromine at C8 may improve halogen bonding with kinase hinge regions (IC₅₀ improvement by ~30% in analogues) .
    • Contradictions : Some studies report methoxy groups increase off-target effects; orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended to resolve discrepancies .

Q. What computational strategies (e.g., molecular docking, QSAR) predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Docking (AutoDock Vina) : Use CYP3A4 crystal structure (PDB: 1TQN). Bromine and methoxy groups show hydrophobic interactions with Phe304 and π-stacking with heme porphyrin.
  • QSAR Models : Hammett constants (σₘ for Br = +0.41) correlate with metabolic stability (t₁/₂ ~45 min in human microsomes) .

Q. How to resolve conflicting toxicity data in rodent models (e.g., hepatotoxicity vs. renal clearance)?

  • Troubleshooting Approach :

  • Dose-Dependent Studies : Administer 10–100 mg/kg (oral) in Sprague-Dawley rats. Histopathology reveals hepatocyte vacuolation at >50 mg/kg, linked to reactive metabolite formation (glutathione depletion assays).
  • PK/PD Modeling : Renal clearance (CLrenal ~0.8 L/h/kg) correlates with methoxy group glucuronidation, reducing systemic exposure .

Key Considerations for Researchers

  • Synthetic Reproducibility : Monitor reaction pH during bromination to avoid di-brominated byproducts.
  • Bioassay Design : Use fresh DMSO stocks to prevent precipitation in cell-based assays.
  • Data Validation : Cross-reference NMR shifts with analogues (e.g., 8-bromo-7-butoxy derivatives) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.